Erk5-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erk5-IN-4 is a small-molecule inhibitor targeting extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. ERK5 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting the ERK5 signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Erk5-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, such as halogenation, alkylation, and acylation.
Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods, including NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This process may include optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow chemistry techniques to enhance production efficiency .
化学反应分析
Types of Reactions
Erk5-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and pharmacokinetic properties .
科学研究应用
Erk5-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit cancer cell proliferation and metastasis by targeting the ERK5 signaling pathway.
Neurobiology: this compound is used to investigate the role of ERK5 in neuronal differentiation, survival, and neuroprotection.
Cardiovascular Research: This compound is employed to explore the involvement of ERK5 in cardiovascular diseases, including atherosclerosis and hypertension.
Inflammation and Immunology: This compound is utilized to study the role of ERK5 in inflammatory responses and immune cell function.
作用机制
Erk5-IN-4 exerts its effects by selectively inhibiting the kinase activity of ERK5. The compound binds to the ATP-binding site of ERK5, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways mediated by ERK5, leading to reduced cell proliferation, survival, and migration. This compound also affects the transcriptional activity of ERK5 by interfering with its nuclear translocation and interaction with transcription factors .
相似化合物的比较
Similar Compounds
Several compounds share similarities with Erk5-IN-4 in terms of their target and mechanism of action. These include:
XMD8-92: Another ERK5 inhibitor with a similar mechanism of action, used in cancer research.
AX15836: A novel ERK5 inhibitor with potential therapeutic applications in cancer and inflammation.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting ERK5. It has demonstrated superior efficacy in preclinical models compared to other ERK5 inhibitors. Additionally, this compound has shown favorable pharmacokinetic properties, making it a promising candidate for further development and clinical evaluation .
属性
分子式 |
C16H11Cl2FN4O2 |
---|---|
分子量 |
381.2 g/mol |
IUPAC 名称 |
4-(3,6-dichloro-2-fluorobenzoyl)-N-(1-methylpyrazol-4-yl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2FN4O2/c1-23-7-9(6-21-23)22-16(25)12-4-8(5-20-12)15(24)13-10(17)2-3-11(18)14(13)19/h2-7,20H,1H3,(H,22,25) |
InChI 键 |
LIEUQFMVFKJKHX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC(=C3F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。